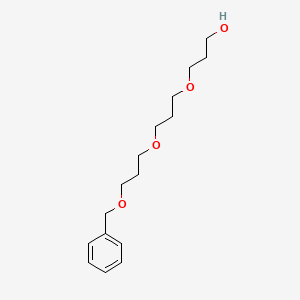

3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol

Description

Properties

Molecular Formula |

C16H26O4 |

|---|---|

Molecular Weight |

282.37 g/mol |

IUPAC Name |

3-[3-(3-phenylmethoxypropoxy)propoxy]propan-1-ol |

InChI |

InChI=1S/C16H26O4/c17-9-4-10-18-11-5-12-19-13-6-14-20-15-16-7-2-1-3-8-16/h1-3,7-8,17H,4-6,9-15H2 |

InChI Key |

ZZESLZPYEYPAHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOCCCOCCCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where a benzyloxy-protected propanol derivative is reacted with a suitable alkyl halide or tosylate under basic conditions to extend the propoxy chain. The key step is the formation of ether linkages via Williamson ether synthesis, which proceeds by the reaction of alkoxide ions with alkyl halides or sulfonates.

Stepwise Preparation Route

A representative synthetic route involves the following steps:

This stepwise approach ensures high selectivity and yield by carefully controlling reaction conditions such as temperature, atmosphere (argon), and stoichiometry.

Detailed Reaction Conditions and Notes

Base Selection: Strong bases like sodium hydroxide or potassium hydroxide are used to generate alkoxide ions from alcohols, which act as nucleophiles in ether bond formation. Cesium carbonate is preferred in some cases for its high solubility in organic solvents and mild basicity, which reduces side reactions.

Solvent System: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to dissolve reagents and facilitate nucleophilic substitution.

Temperature Control: Reactions are typically conducted between 0 °C and 40 °C to balance reactivity and minimize elimination or side reactions.

Atmosphere: An inert atmosphere (argon) prevents oxidation or moisture interference.

Purification: Post-reaction workup includes washing with aqueous acid (e.g., 5 M HCl) and base (e.g., saturated Na2CO3), followed by drying and solvent removal. Flash chromatography on silica gel using hexane/ethyl acetate mixtures is common for final purification.

Analytical Characterization and Purity Assessment

| Technique | Purpose | Typical Findings for the Compound |

|---|---|---|

| 1H NMR (360 MHz, CDCl3) | Structural confirmation of ether linkages and hydroxyl protons | Characteristic signals for benzylic protons (~7.2–7.4 ppm), ether methylene protons (~3.3–4.0 ppm), and terminal hydroxyl (~1–2 ppm) |

| 13C NMR | Carbon environment analysis | Peaks corresponding to aromatic carbons, ether carbons, and aliphatic carbons |

| FT-IR Spectroscopy | Functional group identification | Absorption bands for C–O–C ether stretch (~1100 cm⁻¹) and O–H stretch (~3400 cm⁻¹) |

| Gas Chromatography (GC) | Purity and impurity profiling | >98% purity typically achieved after distillation or chromatography |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 224 consistent with C13H20O3 |

Alternative Synthetic Routes and Modifications

Direct Williamson Ether Synthesis: Using 3-benzyloxy-1-propanol as the nucleophile reacting with propylene oxide derivatives to build the polyether chain in fewer steps.

Hydrogenolysis for Deprotection: Removal of the benzyl protecting group can be achieved via catalytic hydrogenation (H2 with Pd-C catalyst) in ethanol to yield the corresponding triol or hydroxypropoxy derivatives.

Oxidative Methods: Selective oxidation of intermediate alcohols to aldehydes or acids to introduce functional groups for further derivatization, using reagents such as sodium chlorite or hydrogen peroxide under buffered conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol undergoes various types of chemical reactions, including:

Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving alcohols and ethers.

Medicine: As a building block in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo cleavage in the presence of specific catalysts, leading to the formation of reactive intermediates that can participate in further chemical reactions . The propanol backbone provides a flexible framework for the compound to interact with different enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares the target compound with structurally related propanol derivatives:

Functional Group Impact on Properties

- Hydrophobicity: The benzyloxy group in the target compound enhances lipophilicity compared to methoxy-terminated analogues (e.g., 13133-29-4), making it more suitable for dissolving non-polar substrates .

- Boiling Point : Branched analogues (e.g., 66582-32-9) have lower boiling points due to reduced molecular symmetry, whereas linear triethers like the target compound likely exhibit higher thermal stability .

- Synthetic Utility : Benzyl-protected alcohols (e.g., 5438-66-4) are common intermediates in protecting-group strategies, suggesting the target compound could serve a similar role in multi-step syntheses .

Experimental Data and Trends

- Solubility: Methoxy-substituted propanols (e.g., 3929-47-3) show higher water solubility (~50 mg/mL) due to polar substituents, whereas benzyl-containing derivatives are more soluble in organic solvents like dichloromethane .

- pKa: Propanol derivatives with electron-withdrawing groups (e.g., aromatic rings) exhibit lower pKa values (~15–16) compared to aliphatic counterparts, affecting their reactivity in acid-catalyzed reactions .

Biological Activity

3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol, commonly referred to as a benzyloxy-propanol derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates that the compound consists of a propanol backbone with multiple propoxy and benzyloxy substituents, which may influence its solubility and reactivity.

Antiviral Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For example, modifications on similar benzyloxy-substituted compounds have shown enhanced efficacy against viruses like SARS-CoV-2. The effective concentration (EC50) values for these compounds were significantly lower than those of standard antiviral drugs, suggesting that structural modifications can lead to improved antiviral potency.

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| V2043 | 0.136 ± 0.056 | 58.30 | 428 |

| 9j | 0.043 ± 0.013 | 60.20 | 1400 |

| 9k | 0.034 ± 0.007 | 61.55 | 1810 |

The above table illustrates the antiviral activity of various compounds compared to the lead compound V2043, highlighting the potential of benzyloxy derivatives in antiviral therapies .

The proposed mechanism of action for these compounds involves interference with viral entry or replication processes within host cells. Specifically, the benzyloxy groups may enhance membrane permeability or interact with viral proteins, thereby inhibiting viral replication.

Study on Antiviral Activity

A study evaluated the antiviral activity of several benzyloxy derivatives in human lung cell lines. The results indicated that modifications at the benzyl position significantly improved antiviral efficacy:

- Compound 9j demonstrated an EC50 value of 0.043 μM , indicating high potency.

- Compound 9k showed even greater efficacy with an EC50 value of 0.034 μM .

These findings suggest that specific structural features are critical for enhancing biological activity against viral pathogens .

Toxicological Assessment

In assessing the safety profile of similar compounds, studies have shown that while some benzyloxy derivatives exhibit low cytotoxicity, it is crucial to evaluate their effects on various cell lines to determine their therapeutic window effectively. For instance, compounds were tested on normal human dermal fibroblasts (NHDF), showing low cytotoxicity at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol, and how can reaction yields be optimized?

- Methodology :

- Stepwise Etherification : Use Williamson ether synthesis with benzyl bromide and propanediol derivatives under alkaline conditions (e.g., KOH/EtOH). Control stoichiometry to minimize oligomerization .

- Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC .

- Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or fractional distillation under reduced pressure to remove unreacted diols .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the polyether backbone and benzyl group using H NMR (δ 7.3 ppm for aromatic protons) and C NMR (δ 70-80 ppm for ether linkages) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (expected [M+Na] ~ 365.2 g/mol) and detect side products .

- HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile :

- Polar Solvents : Highly soluble in DMSO, methanol, and THF due to polyether backbone. Ideal for biological assays requiring aqueous miscibility .

- Non-Polar Media : Limited solubility in hexane or chloroform; pre-dissolve in DMSO for lipid-based studies.

- Impact on Assays : Adjust solvent systems to avoid precipitation in cell culture (e.g., maintain DMSO concentration <0.1%) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Degradation Studies :

- Acidic Conditions (pH <3) : Benzyl ether cleavage occurs, forming propanediol derivatives; monitor via LC-MS .

- Thermal Stability : Decomposes above 150°C; store at 2-8°C in inert atmosphere (argon) to prevent oxidation .

Q. What biological interactions or metabolic pathways involve this compound, and how can they be mechanistically studied?

- Enzymatic Assays :

- Cytochrome P450 Inhibition : Screen using human liver microsomes and LC-MS/MS to detect metabolite formation (e.g., dealkylated products) .

- Membrane Permeability : Utilize Caco-2 cell monolayers to assess passive diffusion; correlate with LogP calculations (predicted ~1.8) .

- Target Identification : Employ SPR (surface plasmon resonance) to screen for binding to GPCRs or lipid receptors .

Q. How do structural modifications (e.g., replacing benzyloxy with methoxy groups) affect the compound’s activity in structure-activity relationship (SAR) studies?

- SAR Strategies :

- Synthetic Derivatives : Synthesize analogs via nucleophilic substitution (e.g., methoxy, allyloxy) and compare bioactivity .

- Computational Modeling : Use DFT calculations to evaluate electronic effects of substituents on binding affinity .

Q. How can researchers address contradictions in reported data, such as conflicting bioactivity results across studies?

- Troubleshooting Approaches :

- Batch Variability : Characterize impurities (e.g., residual catalysts) via GC-MS and correlate with bioactivity outliers .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize experimental noise .

- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent choice, incubation time) .

Q. What are the degradation products of this compound under oxidative stress, and how do they impact toxicity profiles?

- Oxidative Degradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.